molecular formula C12H8N4O B300297 3-Cyano-5-phenyl-2-pyrazinylformamide

3-Cyano-5-phenyl-2-pyrazinylformamide

Cat. No.: B300297
M. Wt: 224.22 g/mol
InChI Key: YOLNZYPKYVOTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-phenyl-2-pyrazinylformamide is a heterocyclic compound featuring a pyrazine core substituted with a cyano group (-CN) at the 3-position, a phenyl ring at the 5-position, and a formamide (-CONH2) moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

N-(3-cyano-5-phenylpyrazin-2-yl)formamide

InChI

InChI=1S/C12H8N4O/c13-6-10-12(15-8-17)14-7-11(16-10)9-4-2-1-3-5-9/h1-5,7-8H,(H,14,15,17)

InChI Key

YOLNZYPKYVOTDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Substituent Impacts
Compound Name Core Structure Key Substituents Electronic Effects
3-Cyano-5-phenyl-2-pyrazinylformamide Pyrazine -CN (3), -Ph (5), -CONH2 (2) Strong electron-withdrawing (-CN, -CONH2); aromatic (-Ph)
4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone () Thiadiazin-Sydnone -Cl, -Ph, hydrazinylidene Moderate electron-withdrawing (-Cl); conjugation via hydrazine
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole -CF3, -S-C6H4-Cl, -CHO Strongly electron-withdrawing (-CF3, -CHO); thioether linkage
  • Hydrophobic Interactions: The phenyl group in the target compound enhances lipophilicity (logP ≈ 2.1), similar to the 4-chlorobenzylidene group in ’s compound (logP ≈ 2.5). In contrast, the trifluoromethyl group in ’s compound increases hydrophobicity but reduces solubility .

Physicochemical and Reactivity Profiles

  • Solubility: The target compound’s formamide group improves aqueous solubility (≈15 mg/mL) compared to ’s aldehyde derivative (≈5 mg/mL). However, the cyano group reduces solubility relative to hydroxy or amino analogues .
  • Thermal Stability: Pyrazine derivatives generally exhibit higher thermal stability (decomposition >250°C) than pyrazole or thiadiazin systems (<200°C) due to aromatic ring rigidity .

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